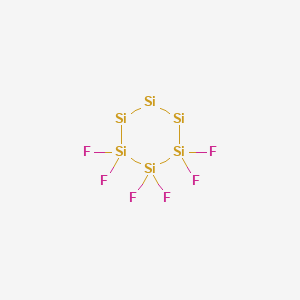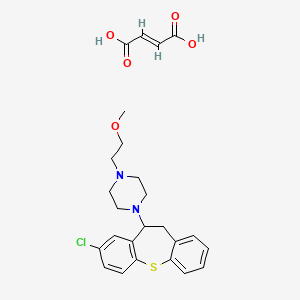
Suberogorgin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suberogorgin is a naturally occurring terpenoid compound, which belongs to the class of secondary metabolites
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of suberogorgin can be achieved through microbial and corallic acid technology. This method involves the use of microorganisms to produce this compound, addressing the challenges of asymmetric synthesis and cumbersome steps associated with traditional methods . The reaction conditions typically involve controlled fermentation processes, where specific strains of microorganisms are cultured under optimal conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with ongoing research focused on optimizing microbial synthesis methods. The use of bioreactors and advanced fermentation techniques holds promise for large-scale production, making this compound more accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Suberogorgin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with various reagents under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or ammonia, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Suberogorgin has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a model compound for studying terpenoid biosynthesis and reaction mechanisms. In biology, this compound is investigated for its potential as an antimicrobial and anticancer agent, with studies showing promising results in inhibiting the growth of certain cancer cells .
In medicine, this compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer. Additionally, its potential as a natural product for use in cosmetics and personal care products is being explored, owing to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of suberogorgin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth .
Comparación Con Compuestos Similares
Suberogorgin is unique among terpenoids due to its specific structural features and bioactive properties. Similar compounds include other terpenoids such as paclitaxel, artemisinin, and menthol, which also exhibit significant biological activities . this compound’s distinct molecular structure and mode of action set it apart, making it a valuable compound for further research and development.
List of Similar Compounds
- Paclitaxel
- Artemisinin
- Menthol
- Citral
- Camphor
Conclusion
This compound is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical properties and bioactive potential make it a valuable subject for ongoing studies, with the promise of new discoveries and innovations in various fields.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9?,11+,14+,15?/m1/s1 |
Clave InChI |
LFKSRWRSZVCLFJ-FGEJMIOVSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C(C3C)C(=O)O)C |
SMILES canónico |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)

![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)

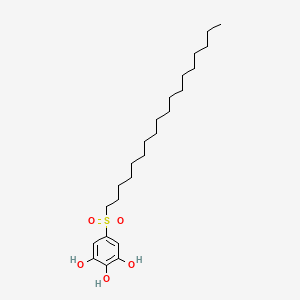
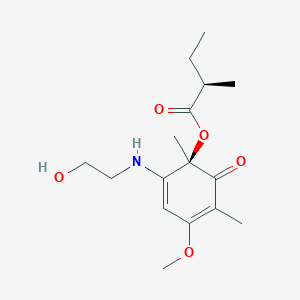

![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
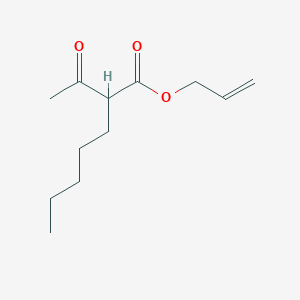
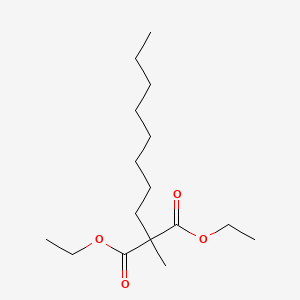
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
